Cas no 864918-56-9 (N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,2,4-thiadiazole core substituted with a 2-methylphenyl group and an acetamide moiety linked via a sulfanyl bridge. The presence of the 4-bromophenyl group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The thiadiazole scaffold is known for its bioactivity, making this compound valuable in medicinal chemistry research. Its structural complexity allows for further functionalization, enabling the development of novel derivatives with tailored properties. The bromine substituent offers a reactive site for cross-coupling reactions, facilitating its use in advanced synthetic applications. This compound is suited for researchers exploring heterocyclic chemistry and drug discovery.
N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide structure
864918-56-9 structure
Product Name:N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
CAS No:864918-56-9
MF:C17H14BrN3OS2
MW:420.346560001373
CID:5984024
PubChem ID:18554678
Update Time:2025-05-22

N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
    • N-(4-bromophenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
    • Acetamide, N-(4-bromophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
    • N-(4-bromophenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
    • 864918-56-9
    • F0698-0289
    • N-(4-bromophenyl)-2-{[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
    • AKOS024597786
    • Inchi: 1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)16-20-17(24-21-16)23-10-15(22)19-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,22)
    • InChI Key: TVNYJFMNEJYFIU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Br)C=C1)(=O)CSC1SN=C(C2=CC=CC=C2C)N=1

Computed Properties

  • Exact Mass: 418.97617g/mol
  • Monoisotopic Mass: 418.97617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 108Ų

Experimental Properties

  • Density: 1.58±0.1 g/cm3(Predicted)
  • pka: 11.91±0.70(Predicted)

N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Pricemore >>

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N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-bromophenyl)-2-{3-(2-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide

N-(4-Bromophenyl)-2-{3-(2-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamide: A Comprehensive Overview

N-(4-Bromophenyl)-2-{3-(2-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamide is a complex organic compound with the CAS number 864918-56-9. This compound belongs to the class of sulfonamides and features a unique combination of functional groups, including a thiadiazole ring, a bromophenyl group, and an acetamide moiety. The molecule's structure is characterized by its sulfur-containing heterocyclic ring (thiadiazole), which is known for its stability and potential bioactivity. Recent studies have highlighted the importance of such structures in drug discovery and material science.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The thiadiazole ring is often synthesized via the reaction of 1,2-dithiol with an appropriate nitrile or amide under thermal conditions. The bromophenyl group is introduced through aromatic substitution reactions, while the acetamide moiety is added via amide bond formation. These steps are carefully optimized to ensure high yield and purity of the final product.

Recent research has focused on the biological activity of N-(4-Bromophenyl)-2-{3-(2-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamide. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties due to its ability to scavenge free radicals and inhibit pro-inflammatory enzymes. Additionally, its thiadiazole ring contributes to its stability and ability to interact with biological systems without causing significant toxicity.

In terms of applications, this compound has shown promise in the development of new pharmaceutical agents. Its structure allows for further functionalization, enabling researchers to explore its potential as an anti-cancer agent or a neuroprotective drug. Recent advancements in medicinal chemistry have also highlighted the importance of thiadiazole-containing compounds in targeting specific cellular pathways involved in diseases such as Alzheimer's and Parkinson's.

Furthermore, the chemical properties of N-(4-Bromophenyl)-2-{3-(2-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamide make it a valuable intermediate in organic synthesis. Its sulfur atoms provide sites for further reactions, allowing chemists to modify its structure for specific applications. For instance, the bromophenyl group can be replaced with other aromatic substituents to study their effects on bioactivity.

From a materials science perspective, this compound has been investigated for its potential use in creating advanced materials with tailored electronic properties. The thiadiazole ring's conjugated system contributes to its electronic stability, making it a candidate for applications in organic electronics and optoelectronics.

In conclusion, N-(4-Bromophenyl)-2-{3-(2-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamide is a versatile compound with significant potential in both pharmaceutical and materials science fields. Its unique structure and functional groups provide a foundation for further research and development. As new studies emerge, this compound continues to demonstrate its value as a key player in modern chemical research.

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